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molecular formula C14H19BrO4 B8700355 methyl 4-(5-bromopentoxy)-3-methoxybenzoate

methyl 4-(5-bromopentoxy)-3-methoxybenzoate

Cat. No. B8700355
M. Wt: 331.20 g/mol
InChI Key: RVQPBCBFVAGPST-UHFFFAOYSA-N
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Patent
US08163736B2

Procedure details

To a solution of methyl vanillate (9.109 g, 50 mmol) in acetone (200 mL) were added K2CO3 (27.64 g, 200 mmol) and 1,5-dibromopentane (20.4 mL, 150 mmol). The resulting mixture was heated to reflux. After 6 h, TLC showed no starting material left. The mixture was cooled to rt, and the solid was removed by filtration. The filtrate was concentrated. Purification by flash chromatography (silica gel, 8:2 hexanes/EtOAc) afforded 4-(5-bromopentyloxy)-3-methoxy-benzoic acid methyl ester 15 as white solid (13.65 g, 82%): 1HNMR (300 MHz, CDCl3) δ 1.60-1.66 (m, 2H), 1.85-1.97 (m, 4H), 3.42 (t, J=5.0 Hz, 2H), 3.87 (s, 3H), 3.89 (s, 3H), 4.06 (t, J=5.0 Hz, 2H), 6.85 (d, J=6.3 Hz, 1H), 7.52 (d, J=1.5 Hz, 1H), 7.63 (dd, J=6.3, 1.5 Hz, 1H); EIMS m/z 353 and 355 ([M]++Na).
Quantity
9.109 g
Type
reactant
Reaction Step One
Name
Quantity
27.64 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[Br:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]Br>CC(C)=O>[CH3:13][O:12][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([O:8][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][Br:20])=[C:4]([O:5][CH3:6])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.109 g
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)OC
Name
Quantity
27.64 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20.4 mL
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to reflux
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel, 8:2 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OCCCCCBr)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.65 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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